Melagatran

概要

説明

Melagatran (CAS 159776-70-2) is a synthetic, low-molecular-weight, direct thrombin inhibitor (DTI) belonging to the class of dipeptides. It acts as a competitive, reversible inhibitor of both soluble and clot-bound thrombin by binding to its active site . Developed to overcome limitations of traditional anticoagulants like heparins and vitamin K antagonists, this compound was initially administered subcutaneously for venous thromboembolism (VTE) prophylaxis in patients undergoing hip or knee replacement surgery . Its prodrug, xithis compound, was later formulated to enable oral administration, but it was withdrawn due to hepatotoxicity concerns despite demonstrating efficacy comparable to warfarin .

This compound’s mechanism involves blocking thrombin-mediated fibrin formation, platelet activation, and thrombin-activable fibrinolysis inhibitor (TAFI) activation, thereby enhancing endogenous fibrinolysis . It exhibits predictable pharmacokinetics (PK) with 80% renal excretion, a short plasma half-life (1.5–5 hours depending on renal function), and minimal protein binding or drug interactions .

準備方法

合成経路と反応条件

メラガトランは、単純な有機化合物から出発して一連の化学反応によって合成されます。合成には、ジペプチド構造の形成が含まれ、その後、トロンビン阻害活性を高める特定の官能基を導入するために修飾されます。 合成の重要なステップには、ペプチドカップリング反応、官能基の保護と脱保護、および最終生成物の精製が含まれます .

工業生産方法

メラガトランの工業生産には、ラボでの合成と同様の化学反応を用いた大規模合成が含まれます。プロセスは、高収率と高純度のために最適化されており、最終生成物を分離するための結晶化や濾過などのステップが含まれます。 生産プロセスは、医薬品製造の需要を満たすために費用対効果が高く、スケーラブルになるように設計されています .

化学反応の分析

反応の種類

メラガトランは、以下を含むさまざまな化学反応を受けます。

酸化: メラガトランは、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、メラガトランの官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化メラガトラン誘導体の形成につながる可能性があり、一方、還元は化合物の還元型をもたらす可能性があります .

科学研究の用途

科学的研究の応用

Chemistry: Melagatran is used as a model compound to study the inhibition of thrombin and other proteases.

Biology: It is used in research to understand the role of thrombin in blood clotting and related biological processes.

Medicine: this compound has been investigated for its potential use in preventing and treating thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism. .

Industry: This compound is used in the pharmaceutical industry for the development of new anticoagulant drugs

作用機序

メラガトランは、血液凝固プロセスにおいて重要な役割を果たす酵素であるトロンビンを直接阻害することでその効果を発揮します。トロンビンはフィブリノゲンをフィブリンに変換し、血液凝固の枠組みを形成します。メラガトランはトロンビンを阻害することで、フィブリンの形成を防ぎ、血液凝固を阻害します。 メラガトランの分子標的は、遊離トロンビンと凝固トロンビンの両方を含み、強力な抗凝固剤となっています .

類似化合物との比較

Pharmacological and Structural Comparisons

Table 1: Key Features of Melagatran and Related Anticoagulants

| Compound | Class | Source/Structure | Administration | Half-Life (hrs) | Key Indications |

|---|---|---|---|---|---|

| This compound | Synthetic DTI | Dipeptide (competitive thrombin inhibitor) | Subcutaneous | 1.5–5 | VTE prophylaxis post-orthopedic surgery |

| Xithis compound | Prodrug of this compound | Ethyl ester prodrug of this compound | Oral | 3–5 | Withdrawn (hepatotoxicity) |

| Hirudin | Polypeptide DTI | Leech-derived (65 amino acids) | IV | 1.3 | Limited due to hemorrhage risk |

| Lepirudin | Recombinant hirudin | Recombinant analogue | IV | 1.3 | Heparin-induced thrombocytopenia (HIT) |

| Bivalirudin | Synthetic DTI | 20-amino acid peptide | IV | 0.5–1 | PCI anticoagulation |

| Dabigatran | Oral DTI | Non-peptide small molecule | Oral | 12–17 | Stroke prevention in atrial fibrillation |

Key Differences :

Mechanism and Selectivity: this compound and dabigatran directly inhibit thrombin’s active site, whereas hirudin and bivalirudin bind both the active site and exosite 1 .

Pharmacokinetics :

- Oral Bioavailability : Xithis compound (20% bioavailability) outperformed this compound (negligible oral absorption) but was less reliable than dabigatran etexilate (6–7% bioavailability) .

- Half-Life : this compound’s short half-life necessitates twice-daily dosing, whereas dabigatran’s longer half-life allows once-daily dosing .

Monitoring and Reversibility: this compound’s effect on prothrombin time (PT) varies significantly across reagents, making PT/INR unsuitable for monitoring . No specific reversal agents exist for this compound or hirudin, unlike dabigatran (idarucizumab) .

Table 2: Clinical Trial Outcomes in Orthopedic Surgery

*this compound initiated 4–8 hours postoperatively reduced VTE risk by 27% compared to enoxaparin .

Key Findings :

- Efficacy: this compound/xithis compound demonstrated non-inferiority to enoxaparin and superiority to warfarin in VTE prevention, particularly in knee replacement .

- Safety: Bleeding risks were comparable to enoxaparin, but xithis compound’s hepatotoxicity (elevated liver enzymes in 6–9% of patients) led to its withdrawal .

Molecular and Pharmacodynamic Properties

Table 3: Structural and Physicochemical Comparisons

| Property | This compound | Dabigatran | Hirudin |

|---|---|---|---|

| Molecular Weight | 429.5 Da | 627.7 Da | ~7000 Da |

| LogP (Lipophilicity) | -1.2 | -1.8 | Hydrophilic |

| Polar Surface Area | 150 Ų | 138 Ų | N/A |

| Protein Binding | <10% | 35% | High |

- Lipophilicity and Absorption : this compound’s high polar surface area (150 Ų) and ionization at physiological pH limit oral absorption, necessitating prodrug modification .

- Thrombin Inhibition : this compound (Ki = 0.002 µM) is 50,000-fold more potent than hirudin (Ki = 0.02 pM), yet comparable plasma concentrations are required in vivo due to thrombin-rich thrombus microenvironments .

生物活性

Melagatran, the active metabolite of xithis compound, is a direct thrombin inhibitor that has garnered attention for its anticoagulant properties. This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

This compound is characterized by rapid absorption, with peak plasma concentrations (C_max) reached approximately 0.5 hours post-administration. Its half-life is about 2 hours, which influences its dosing schedule in clinical settings . As a direct thrombin inhibitor, this compound binds to thrombin, preventing it from converting fibrinogen to fibrin, thereby inhibiting clot formation. Additionally, studies have shown that this compound may interact with platelet membranes, contributing to its anticoagulant effects .

Efficacy and Safety Profile

The efficacy of this compound has been evaluated in various studies. A key study compared its in vitro inhibitory effects against clot-bound thrombin, demonstrating significant anticoagulant activity . The following table summarizes the pharmacodynamic effects observed with different dosing regimens:

| Dose (mg) | Inhibition of Thrombin Activity (%) | Time to Peak Effect (h) | Half-Life (h) |

|---|---|---|---|

| 0.5 | 50 | 0.5 | 2 |

| 1.0 | 75 | 0.5 | 2 |

| 2.0 | 90 | 0.5 | 2 |

Clinical Applications

This compound was initially developed for the prevention and treatment of venous thromboembolism (VTE) and has been studied in various clinical settings. Notably, it was evaluated in patients undergoing hip or knee surgery, where it demonstrated a significant reduction in VTE incidence compared to placebo .

Case Study: Efficacy in Ischemic Stroke

A randomized controlled trial assessed the efficacy of this compound in patients with ischemic stroke. The study found that patients receiving this compound had improved outcomes compared to those on traditional anticoagulants, highlighting its potential benefits in acute settings .

Adverse Effects and Considerations

Despite its benefits, this compound's use has been associated with some adverse effects, primarily bleeding complications. A retrospective analysis indicated that while the overall bleeding risk was comparable to other anticoagulants, specific populations such as the elderly exhibited higher risks .

Table: Adverse Effects Observed in Clinical Trials

| Adverse Effect | Incidence Rate (%) |

|---|---|

| Major bleeding | 1.5 |

| Minor bleeding | 10 |

| Gastrointestinal symptoms | 5 |

Q & A

Q. What is the molecular mechanism of Melagatran’s thrombin inhibition, and how is this validated experimentally?

Basic Research Question

this compound is a direct thrombin inhibitor that binds reversibly to the active site of thrombin, blocking its proteolytic activity without requiring cofactors like antithrombin . To validate this mechanism, researchers use in vitro assays such as calibrated automated thrombography (CAT) to measure thrombin generation parameters (e.g., lag time, endogenous thrombin potential) in plasma treated with this compound. Dose-response curves (IC₅₀ values) quantify inhibitory potency .

Q. How do researchers evaluate this compound’s efficacy in preclinical models of pulmonary hypertension?

Basic Research Question

Studies often employ monocrotaline (MCT)-induced pulmonary hypertension in rats. Key endpoints include right ventricular (RV) hypertrophy (measured by RV-to-body weight ratios), histopathological remodeling markers (e.g., TIMP-1, Col3A1), and pressure-sensitive biomarkers (ANP, BNP). This compound is administered via osmotic minipumps to maintain stable plasma levels, with thrombin inhibition efficacy confirmed by ex vivo coagulation assays .

Q. What in vitro models are used to study this compound’s mucosal permeability, and how do these correlate with in vivo bioavailability?

Basic Research Question

Nasal or intestinal permeability is assessed using ex vivo tissue models (e.g., rat nasal mucosa) in diffusion chambers. Apparent permeability coefficients (Papp) are calculated at varying concentrations (e.g., 0.7 µM vs. 250 µM) to confirm passive diffusion. Results are compared to in vivo bioavailability data from rodent nasal administration, adjusting for confounding factors like mucociliary clearance .

Q. How should dose-response studies for this compound in rodent models be designed to ensure reproducibility?

Advanced Research Question

Dose selection must account for species-specific pharmacokinetics (e.g., plasma half-life, clearance rates). Studies should include:

- Negative controls : Placebo-treated animals.

- Positive controls : Established anticoagulants (e.g., warfarin).

- Dose range : Based on IC₅₀ values from in vitro assays (e.g., 0.1–2.0 µM in CAT assays).

- Endpoint standardization : RV hypertrophy ratios, thrombin activity assays, and gene expression profiling (qPCR) .

Q. How can contradictions in reported synergistic effects of this compound with other anticoagulants be resolved?

Advanced Research Question

Synergy factors (SF) calculated via Berenbaum’s method may show variability due to assay conditions (e.g., thrombin concentration, platelet activation state). For example, this compound combined with AR-C69931MX showed SF < 1 in most cases, indicating antagonism. Researchers should replicate experiments across multiple platelet donors and use isobolographic analysis to confirm interactions .

Q. What methodological considerations are critical when comparing this compound’s anticoagulant effects in neonatal versus adult plasma?

Advanced Research Question

Neonatal plasma has lower antithrombin levels, enhancing this compound’s efficacy. Studies using CAT assays must:

- Match plasma dilution ratios (e.g., 1:10 for both groups).

- Use IC₅₀ values for ETP suppression (e.g., 0.27 µM in neonates vs. 0.70 µM in adults).

- Normalize thrombin generation curves to baseline endogenous potential .

Q. How can variability in prothrombin time (PT) assays when testing this compound be minimized?

Advanced Research Question

PT assay results depend on thromboplastin sensitivity (e.g., Thromboplastin HS IC₅₀ = 0.9 µM vs. Owren reagents IC₅₀ = 2.9 µM). To standardize:

- Use reagents with low International Sensitivity Index (ISI) values.

- Report final plasma dilution (e.g., 1:3 vs. 1:10).

- Avoid INR calculations, as they are unreliable for direct thrombin inhibitors .

Q. What statistical approaches validate this compound’s impact on atherosclerotic lesion stability in murine models?

Advanced Research Question

In apolipoprotein E-deficient mice, lesion size and stability are assessed via histomorphometry (plaque area, collagen content) and biomarkers (MMP-9, TNF-α). Use multivariate regression to adjust for confounding variables (e.g., lipid levels) and report effect sizes (e.g., 30% reduction in lesion area) with 95% confidence intervals .

Q. How do researchers optimize thrombin inhibition assays to account for this compound’s reversible binding kinetics?

Advanced Research Question

Pre-incubate thrombin with this compound (10–30 minutes) to reach equilibrium. Use fluorogenic substrates (e.g., Z-GGR-AMC) to measure residual thrombin activity. Calculate Ki values via Cheng-Prusoff equation, adjusting for substrate competition .

Q. What pharmacokinetic parameters are critical for nasal administration studies of this compound?

Basic Research Question

Key parameters include:

- Permeability : Papp values from in vitro models (e.g., 4.7 × 10⁻⁶ cm/s in nasal mucosa).

- Bioavailability : Compare AUC after nasal vs. intravenous dosing in rats.

- Solubility : this compound’s high water solubility (225 mg/mL) minimizes formulation challenges .

Q. Methodological Notes

- Data Contradictions : Reconcile discrepancies (e.g., synergy vs. antagonism) by standardizing assay protocols and reporting raw data .

- Ethical Compliance : All animal studies must include ethics committee approval and adherence to ARRIVE guidelines .

- Open Data : Deposit large datasets (e.g., thrombin generation curves) in repositories like Figshare or Zenodo .

特性

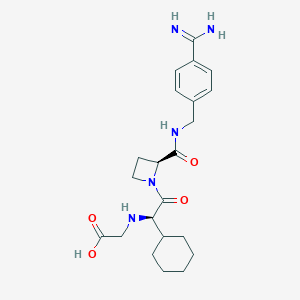

IUPAC Name |

2-[[(1R)-2-[(2S)-2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29)/t17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWNMCUOEDMMIN-PKOBYXMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166724 | |

| Record name | Melagatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159776-70-2 | |

| Record name | Melagatran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159776-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melagatran [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159776702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melagatran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melagatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1R)-2-[(2S)-2-[[[[4-(Aminoiminomethyl)phenyl]methyl]amino]carbonyl]-1-azetidinyl]-1-cyclohexyl-2-oxoethyl] glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELAGATRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9QP32MD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。